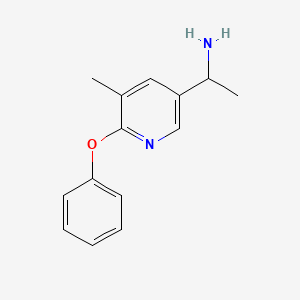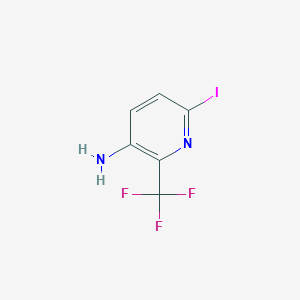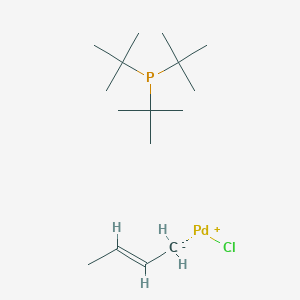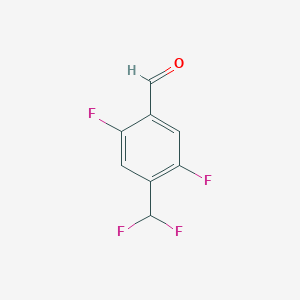
4-(Difluoromethyl)-2,5-difluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2,5-difluorobenzaldehyde is an organic compound characterized by the presence of difluoromethyl and difluorobenzaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde typically involves the introduction of difluoromethyl groups into the benzaldehyde structure. One common method is the difluoromethylation of aromatic aldehydes using difluoromethylating agents such as ClCF2H. This reaction often requires the presence of a catalyst, such as a transition metal, and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(Difluoromethyl)-2,5-difluorobenzoic acid.
Reduction: Formation of 4-(Difluoromethyl)-2,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Difluoromethyl)-2,5-difluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
作用机制
The mechanism of action of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 2,5-Difluorobenzaldehyde
- 4-(Difluoromethyl)phenol
Uniqueness
4-(Difluoromethyl)-2,5-difluorobenzaldehyde is unique due to the presence of both difluoromethyl and difluorobenzaldehyde groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .
属性
分子式 |
C8H4F4O |
|---|---|
分子量 |
192.11 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2,5-difluorobenzaldehyde |
InChI |
InChI=1S/C8H4F4O/c9-6-2-5(8(11)12)7(10)1-4(6)3-13/h1-3,8H |
InChI 键 |
NGESAHBIIPEAFA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)C(F)F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


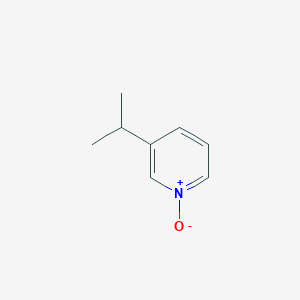
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
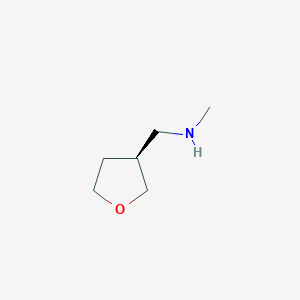
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
![hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13013863.png)
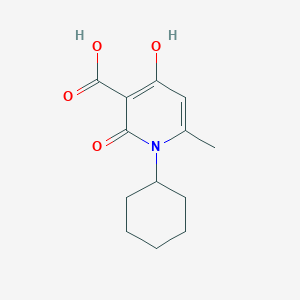

![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
![1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid](/img/structure/B13013883.png)
